molecular formula C8H12N2O2S B14273448 2-(Ethanesulfonyl)benzene-1,4-diamine CAS No. 138325-64-1

2-(Ethanesulfonyl)benzene-1,4-diamine

Cat. No.: B14273448
CAS No.: 138325-64-1
M. Wt: 200.26 g/mol
InChI Key: ATCPVTDZQWBANG-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)benzene-1,4-diamine is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This benzene-1,4-diamine derivative is a key intermediate in investigative chemistry, particularly in the discovery and optimization of novel inhibitors of oxidative phosphorylation (OXPHOS) . Compounds based on the benzene-1,4-disulfonamide core structure have demonstrated significant research value as potent and selective inhibitors of mitochondrial Complex I, a critical component of the electron transport chain . By inhibiting Complex I, these compounds effectively deplete ATP production in cancer cells forced to rely on mitochondrial respiration, showing promising cytotoxicity in preclinical models, including pancreatic cancer . This mechanism is a promising therapeutic strategy for targeting OXPHOS-dependent cancers . Furthermore, structurally related diaminobenzenes are utilized in the development of oxidative hair-dyeing compositions, highlighting the utility of this chemical class in diverse research applications . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138325-64-1

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-ethylsulfonylbenzene-1,4-diamine

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,9-10H2,1H3

InChI Key

ATCPVTDZQWBANG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)N)N

Origin of Product

United States

Synthetic Methodologies for 2 Ethanesulfonyl Benzene 1,4 Diamine and Analogues

Direct Synthetic Routes to 2-(Ethanesulfonyl)benzene-1,4-diamine

Direct synthesis aims to construct the target molecule from basic precursors through a concise sequence of reactions. These routes can be categorized into conventional, electrochemical, and catalyst-free methods.

Traditional synthetic routes to sulfonated aromatic diamines often rely on a series of well-established reactions, including electrophilic aromatic substitution and the reduction of nitro groups. A plausible conventional pathway to this compound would involve the introduction of the sulfonyl and amino functionalities onto the aromatic ring through sequential steps. For instance, a common strategy for analogous compounds involves the reduction of a nitro group on a precursor molecule to form the corresponding amine. nih.gov One such approach could begin with the sulfonation of a suitably protected aniline (B41778) derivative, followed by nitration and subsequent reduction of the nitro group to yield the second amine.

Another conventional method involves the direct sulfonation of a diamine, although this can sometimes lead to issues with regioselectivity and require protective group chemistry. For example, the synthesis of 2,4-diaminobenzenesulfonic acid can be achieved by the sulfonation of m-phenylenediamine (B132917) using sulfuric acid or oleum (B3057394) in a high-boiling point solvent. google.com Similarly, the synthesis of sulfonated polyimides often begins with the creation of a sulfonated diamine monomer, which is then polymerized. mdpi.comresearchgate.net A key step in these syntheses is the controlled sulfonation of an aromatic diamine precursor. mdpi.com Functionalization can also be achieved via a Sandmeyer reaction on a precursor aniline to introduce a sulfonyl chloride group, which can then be further reacted. nih.gov

Electrosynthesis offers a green and highly controllable alternative to conventional methods, often avoiding the need for harsh reagents and stoichiometric oxidants. nih.gov These protocols utilize an applied potential to generate reactive intermediates that drive the desired chemical transformations.

Anodic oxidation is a powerful tool in electrosynthesis for generating reactive cationic species or radicals from neutral precursors. researchgate.net In the context of synthesizing sulfonated diamines, the electrochemical oxidation of aromatic amines, such as 2-aminodiphenylamine (B160148) or N,N'-diphenyl-l,4-phenylenediamine (DPD), has been shown to produce quinone-diimine intermediates. researchgate.netrsc.org These electrochemically generated species are highly electrophilic and susceptible to attack by nucleophiles.

For example, the anodic oxidation of DPD first involves a single-electron transfer to form a radical cation (DPD•+). researchgate.net This is followed by a one-electron, two-proton process to yield an N-(4-(phenylimino) cyclohexa-2,5-dienylidene) benzenamine species. researchgate.net This highly electrophilic quinoidal compound serves as an excellent substrate for subsequent addition reactions. Similarly, the anodic oxidation of 2-aminodiphenylamine produces 1-N-phenyl-o-benzoquinone diamine, which acts as a Michael acceptor. rsc.org This general mechanism provides a clear pathway for the introduction of a sulfonyl group onto the benzene (B151609) ring of a diamine derivative.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. wikipedia.org In electrochemical synthesis, it is particularly effective when coupled with anodic oxidation. The electrochemically generated quinone diimine intermediates (Michael acceptors) readily react with suitable nucleophiles (Michael donors). nih.govresearchgate.netorganic-chemistry.org

The synthesis of N-substituted 2-(phenylsulfonyl)benzene-1,4-diamine derivatives has been successfully demonstrated using this approach. researchgate.net In this process, the electrochemically generated quinone diimine reacts with arylsulfinic acids, which act as the nucleophile. researchgate.net The sulfinate anion attacks the electron-deficient ring of the quinone diimine in a Michael-type addition, leading to the formation of the sulfonated diamine product. researchgate.netrsc.org This regioselective method is performed under mild conditions in a water/ethanol mixture, highlighting its green chemistry credentials. rsc.org

PrecursorNucleophileKey IntermediateReaction TypeSolventProduct TypeReference
N,N'-diphenyl-l,4-phenylenediamineArylsulfinic AcidsN-(4-(phenylimino) cyclohexa-2,5-dienylidene) benzenamineAnodic Oxidation / Michael AdditionWater/EthanolN1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine researchgate.net
2-AminodiphenylamineSulfinic Acids1-N-phenyl-o-benzoquinone diamineAnodic Oxidation / Michael AdditionWater/Ethanol1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine rsc.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netethz.ch When designed to proceed without a catalyst, these reactions represent a particularly sustainable synthetic strategy. nih.govrsc.org

While a specific catalyst-free MCR for this compound is not prominently documented, the principles of MCRs have been applied to the synthesis of various sulfonyl-containing compounds. researchgate.netnih.gov For example, a one-pot, four-component, catalyst-free method has been developed for the synthesis of N-sulfonyl formamidines from sulfonyl chlorides, sodium azide (B81097), ethyl propiolate, and amines under mild conditions. nih.gov This demonstrates the feasibility of constructing complex sulfonamides through catalyst-free, multicomponent pathways. The development of a similar MCR for the target compound would likely involve the strategic selection of precursors that can assemble to form the desired 2-sulfonyl-1,4-diamine scaffold in a single, efficient operation.

Emerging Electrochemical Synthesis Protocols

Functional Group Interconversions and Modifications

An alternative to direct synthesis is the modification of a pre-existing, closely related molecule through functional group interconversions. This approach can be advantageous if the starting material is readily available.

A primary strategy would involve the reduction of a dinitro or nitro-amino precursor. For instance, a molecule such as 1-ethanesulfonyl-2,5-dinitrobenzene could be synthesized and then subjected to a reduction agent like tin(II) chloride or catalytic hydrogenation to convert both nitro groups into the corresponding amines, yielding the final product. nih.gov This method is a cornerstone of aromatic amine synthesis.

Introduction of the Ethanesulfonyl Moiety

The formation of the carbon-sulfur bond is a critical step in the synthesis of this compound. This can be approached through direct sulfonation-type reactions on a pre-existing aromatic diamine scaffold or by constructing the aromatic ring with the sulfonyl group already in place.

Sulfonation Strategies for Aromatic Systems

Classical aromatic sulfonation is a widely used electrophilic aromatic substitution (EAS) reaction that introduces a sulfonic acid (–SO₃H) group onto an aromatic ring. organic-chemistry.orgresearchgate.net This is typically achieved by treating the aromatic compound with concentrated or fuming sulfuric acid (oleum). nih.gov While this reaction does not directly install an ethanesulfonyl group, it is a foundational method for creating an aryl-sulfur bond. The resulting sulfonic acid can serve as a handle for further transformations. The sulfonation reaction is notably reversible; heating the sulfonated product in dilute hot aqueous acid can remove the –SO₃H group. organic-chemistry.org

Modern methods offer more direct routes to aryl sulfones. Transition-metal catalyzed reactions, for instance, allow for the direct sulfonamidation of aromatic C–H bonds. chemicalbook.com Palladium-catalyzed chlorosulfonylation of arylboronic acids represents another advanced strategy for creating aryl sulfonyl chloride intermediates, which can then be reacted with appropriate nucleophiles. iwu.edu These methods provide powerful tools for forging the necessary C–S bond with high efficiency and functional group tolerance.

Precursor Chemistry for Sulfonyl Group Formation

The most common precursor for introducing an ethanesulfonyl group is ethanesulfonyl chloride (EtSO₂Cl). This versatile reagent readily reacts with nucleophiles, such as organometallics or electron-rich aromatic rings (in a Friedel-Crafts-type reaction), to form the corresponding sulfone. Several methods exist for the preparation of ethanesulfonyl chloride and other alkanesulfonyl chlorides.

A primary industrial method involves the oxidative chlorination of ethanethiol (B150549) (ethyl mercaptan) or diethyl disulfide. nih.govgoogle.com This reaction can be carried out by treating the sulfur-containing starting material with chlorine gas in an aqueous medium. nih.gov Other effective oxidizing systems include:

Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination provides a highly reactive reagent system for the direct and rapid conversion of thiols to sulfonyl chlorides under mild conditions. organic-chemistry.orgorganic-chemistry.org

N-Chlorosuccinimide (NCS): In situ preparation of sulfonyl chlorides can be achieved by oxidizing thiols with NCS in the presence of tetrabutylammonium (B224687) chloride and water. organic-chemistry.orgresearchgate.net

Trichloroisocyanuric Acid (TCCA): TCCA serves as a convenient and solid substitute for gaseous chlorine in the laboratory-scale oxidation of thiols. chemspider.com

An alternative route is the conversion of ethanesulfonic acid to ethanesulfonyl chloride, typically by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride. sciencemadness.orgorgsyn.org The properties of the key precursor, ethanesulfonyl chloride, are summarized below.

Table 1: Physical and Chemical Properties of Ethanesulfonyl Chloride
PropertyValueReference
CAS Number594-44-5 chemicalbook.comchemsynthesis.com
Molecular FormulaC₂H₅ClO₂S nih.gov
Boiling Point177 °C chemicalbook.com
Density1.357 g/mL at 25 °C chemicalbook.com
Refractive Index (n²⁰/D)1.452 chemicalbook.com

Amine Functionalization and Protection Strategies

The presence of two nucleophilic amino groups on the benzene ring necessitates careful management during synthesis to ensure regioselectivity and prevent unwanted side reactions.

Amine Protecting Group Chemistry, e.g., 2-(Trimethylsilyl)ethanesulfonyl (SES)

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group. google.com For amines, sulfonamides are among the most stable and robust protecting groups. rsc.org However, their stability can also make deprotection challenging. The 2-(trimethylsilyl)ethanesulfonyl (SES) group was developed as a sulfonamide-based protecting group that combines high stability with mild removal conditions. rsc.orgrsc.org

The SES group is typically installed by reacting an amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). rsc.org Its key advantage lies in the deprotection step, which is achieved using a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, triggering a β-elimination that releases the free amine along with volatile byproducts (fluorotrimethylsilane, ethylene, and sulfur dioxide). rsc.org This mild cleavage condition makes the SES group orthogonal to many other protecting groups and compatible with sensitive substrates. The SES group has been shown to be a superior alternative to the traditional tosyl (Ts) group in certain synthetic routes, allowing for deprotection without causing aromatization of adjacent rings, which can be an issue with Ts-protected systems. acs.org

Table 2: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA, HCl) iwu.eduscielo.org.mx
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)-
p-ToluenesulfonylTosyl (Ts)p-Toluenesulfonyl chloride (TsCl)Harsh; e.g., strong acid (HBr), reducing agents (Na/NH₃) acs.org
2-(Trimethylsilyl)ethanesulfonylSES2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)Fluoride source (e.g., TBAF, CsF) rsc.orgrsc.org
Selective Amine Derivatization Techniques

In a molecule with multiple identical functional groups, such as the two amino groups in 1,4-phenylenediamine, achieving selective monofunctionalization is a significant synthetic challenge. sigmaaldrich.comresearchgate.net Direct reaction often leads to a statistical mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct. iwu.edusigmaaldrich.com

Several strategies have been developed to favor mono-protection of diamines. One effective method involves the in situ generation of the mono-ammonium salt. By adding one equivalent of an acid source, such as trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂), one of the two amino groups is protonated. scielo.org.mx The resulting ammonium (B1175870) salt is deactivated towards electrophiles, allowing the remaining free amino group to react selectively with one equivalent of the protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O). researchgate.netscielo.org.mxresearchgate.net This "one-pot" procedure can provide the mono-protected diamine in high yield and purity, often avoiding the need for extensive chromatographic separation. scielo.org.mx This approach allows for the synthesis of versatile building blocks where the two amines can be addressed in subsequent, distinct reaction steps. iwu.edu

Asymmetric Synthetic Approaches for Chiral Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest. Chirality can be introduced within the sulfonyl moiety, for example, by replacing the ethyl group with a chiral alkyl chain. The development of catalytic asymmetric methods for the synthesis of chiral sulfones is an active area of research.

Recent advances have provided several powerful strategies for accessing enantioenriched sulfones:

Asymmetric Hydrogenation: Transition metal catalysts based on rhodium or nickel have been used for the highly enantioselective hydrogenation of α,β-unsaturated sulfones, yielding chiral sulfones with stereocenters at the β-position relative to the sulfonyl group. rsc.orgacs.orgacs.org

Asymmetric Hydrosulfonylation: Rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes with sodium sulfinates provides a direct route to chiral allylic sulfones. organic-chemistry.orgnih.gov This method uses specific chiral P,N-ligands to achieve high levels of regio- and enantioselectivity. organic-chemistry.orgnih.gov

Asymmetric Radical Reactions: Merging photoredox catalysis with chiral nickel catalysts enables the asymmetric installation of sulfonyl groups. rsc.org Photoactive electron donor-acceptor (EDA) complexes can generate sulfonyl radicals from sulfonyl chlorides, which then add to alkenes within a chiral catalytic environment to produce α-chiral sulfones. rsc.org

Nucleophilic Substitution: Chiral nickel complexes have been shown to catalyze the enantioselective addition of sodium sulfinate salts to substrates like 3-bromo-3-substituted oxindoles, creating quaternary stereocenters bearing a sulfonyl group. rsc.orgresearchgate.net

These modern catalytic approaches offer efficient and highly selective pathways to construct complex chiral molecules containing the sulfonyl functional group, opening avenues for the synthesis of a diverse range of chiral analogues. organic-chemistry.orgnih.gov

Catalytic Asymmetric Hydrogenation Involving Chiral Diamine Ligands

Catalytic asymmetric hydrogenation is a powerful technique for the stereoselective synthesis of chiral molecules, including diamines. ajchem-b.comdicp.ac.cn This method often involves the reduction of prochiral substrates like imines or nitro groups using hydrogen gas in the presence of a chiral catalyst. Chiral diamine ligands are frequently employed in metal complexes (e.g., with Ruthenium, Rhodium, or Iridium) to induce enantioselectivity. ajchem-b.comnih.govresearchgate.netacs.org

While direct synthesis of this compound via this method would typically start from a dinitro or nitro-amino precursor, the principles of asymmetric hydrogenation are best illustrated in the synthesis of chiral diamine analogs. For instance, the asymmetric transfer hydrogenation (ATH) of ketones and imines using chiral diamine-ligated metal catalysts is a well-established method for producing chiral alcohols and amines. nih.govacs.org The Noyori-Ikariya catalysts, which feature a half-sandwich metal complex with a chiral 1,2-diamine ligand, are particularly effective. nih.gov

Recent advancements have led to the development of polymeric chiral diamine ligands that can be complexed with iridium for the recyclable and efficient ATH of functionalized ketones, achieving excellent enantioselectivities (up to 99% ee). nih.govacs.org Although not directly applied to the sulfonylated benzene diamine target, these methodologies demonstrate the potential for creating chiral diamine structures through the hydrogenation of corresponding prochiral substrates, which could be precursors to more complex diamine analogs.

Table 1: Examples of Metal-Diamine Catalysts in Asymmetric Hydrogenation
MetalTypical Chiral Ligand TypeSubstrate ClassTypical OutcomeReference
Ruthenium (Ru)N-sulfonylated 1,2-diaminesAromatic KetonesHigh enantioselectivity (up to 99% ee) ajchem-b.commdma.ch
Iridium (Ir)Polymeric chiral diaminesFunctionalized KetonesHigh TONs, recyclable, up to 99% ee nih.govacs.org
Manganese (Mn)(1R,2R)-N,N′-dimethyl-1,2-diphenylethane-1,2-diamineSterically hindered ketonesGood enantiomeric excess (up to 90% ee) researchgate.net

Stereoselective Diamine Formation via Ring-Opening Reactions

The ring-opening of strained heterocycles like epoxides and aziridines with nitrogen nucleophiles is a cornerstone for the synthesis of 1,2-difunctionalized compounds, including vicinal diamines and amino alcohols. thieme-connect.dechemistrysteps.comnih.gov These reactions proceed via an SN2 mechanism, which ensures a defined stereochemical outcome (anti-addition). libretexts.org

Epoxide Ring-Opening : The reaction of an epoxide with an amine or an azide followed by reduction can yield amino alcohols or diamines. Catalyst-controlled regioselectivity has been achieved even in unbiased epoxides using cationic aluminum salen catalysts, allowing for predictable outcomes. rsc.org While this method primarily yields 1,2-amino alcohols, subsequent chemical manipulation can convert the hydroxyl group into a second amine functionality.

Aziridine (B145994) Ring-Opening : Aziridines are direct precursors to 1,2-diamines. The nucleophilic ring-opening of an activated aziridine with an amine can be highly regio- and stereoselective. nih.govresearchgate.net For instance, the ring-opening of trisubstituted ethynyl (B1212043) aziridines with various amines proceeds with complete stereocontrol. nih.govresearchgate.net More advanced strategies involve the intramolecular ring-opening of aziridines by pendant sulfamates, which offers a highly regioselective and stereospecific route to vicinal diamines. chemrxiv.org A stereocontrolled synthesis of 1,3-diamines has also been demonstrated through the benzylic ring-opening of aziridines with 2-azaallyl anions, achieving high yields (up to 95%) and diastereoselectivity (>20:1 dr). nih.govacs.org

These ring-opening strategies are particularly valuable for constructing diamine analogues with specific stereochemistry, which is often a critical requirement for biologically active molecules and chiral ligands. ua.es

Photoredox Catalysis in Diamine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-N bonds under mild conditions. virginia.edumdpi.com This methodology often involves the generation of radical intermediates via single-electron transfer (SET) processes. researchgate.net

For diamine synthesis, photoredox catalysis can facilitate the coupling of different nitrogen-containing fragments. One approach involves the α-amino alkylation of imines with tertiary amines, co-catalyzed by a photoredox catalyst and a Brønsted acid, to produce 1,2-diamines in moderate to excellent yields. rsc.orgresearchgate.net Another strategy is the three-component radical reaction of carbonyl compounds, amines, and glycine (B1666218) derivatives, where the reaction solvent and oxidant can control the selectivity to yield either vicinal diamines or imidazoline (B1206853) derivatives. rsc.org

While direct application to this compound is not prominently documented, the principles of photoredox-mediated C-N bond formation offer a promising avenue for novel synthetic routes. nih.gov For example, dual photoredox/nickel catalysis has been used for aryl-amine cross-coupling reactions, expanding the scope beyond traditional palladium catalysis. virginia.edu

Table 2: Photoredox-Catalyzed Approaches to Diamine Synthesis
Reaction TypeKey Reagents/CatalystsProduct TypeKey FeatureReference
α-Amino Alkylation of IminesPhotoredox catalyst, Brønsted acid, Tertiary amines1,2-DiaminesApplicable to both ketimines and aldimines rsc.orgresearchgate.net
Multicomponent Radical CouplingPhotoredox catalyst, Carbonyls, Amines, Glycine derivativesVicinal Diamines or ImidazolinesProduct selectivity controlled by solvent and oxidant rsc.org
Aryl-Amine Cross-CouplingDual Photoredox/Nickel catalysisDiaryl amines, Tertiary aminesAlternative to Pd-catalyzed methods virginia.edu

Palladium-Catalyzed Cross-Coupling Strategies in Diamine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a highly versatile and widely adopted method for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction allows for the coupling of amines with aryl halides or pseudohalides and has become indispensable in both academic research and industrial applications, including drug discovery. mit.eduacs.orgnih.govrsc.orgacs.org

The synthesis of substituted benzene-1,4-diamines can be achieved through the sequential or double amination of a di-halogenated benzene derivative. A key factor in the success of these reactions is the continuous development of sophisticated phosphine-based ligands that enhance the catalyst's activity, stability, and substrate scope. rsc.org

C-N Cross-Coupling with Anilines and Related Systems

The coupling of an aryl halide with an aniline or a protected amine is a direct route to construct the N-aryl bond found in many complex molecules. researchgate.net For the synthesis of a substituted phenylenediamine like this compound, a plausible route involves the Buchwald-Hartwig amination of a suitably substituted haloaniline. For example, coupling 4-iodo-2-(ethanesulfonyl)aniline with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, would yield the target molecule.

The reaction's scope is broad, accommodating a wide range of anilines and aryl halides with various electronic and steric properties. researchgate.netnih.gov The choice of ligand is crucial; sterically hindered biarylphosphine ligands (e.g., BrettPhos, CPhos) are often highly effective. mit.edunih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org This methodology has been successfully used in the mono-arylation of primary amines and the synthesis of complex heterocyclic structures. acs.orgrsc.org

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways for 2-(Ethanesulfonyl)benzene-1,4-diamine Synthesis

The synthesis of this compound and structurally related compounds can be achieved through several distinct mechanistic routes, including electrochemical, nucleophilic, and photoredox-catalyzed pathways.

Electrochemical synthesis offers a green and controlled method for preparing sulfonylated phenylenediamines. The mechanism typically involves an initial electrochemical (E) step followed by one or more chemical (C) steps. For instance, the synthesis of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives proceeds via an "ECDispCMich" mechanism.

This pathway begins with the electrochemical oxidation of a phenylenediamine precursor, such as N,N'-diphenyl-1,4-phenylenediamine (DPD), at a carbon electrode. This initial oxidation is a single-electron process (E) that generates a radical cation (DPD•+). This radical cation then undergoes further oxidation and deprotonation to form a quinone-diimine species, such as N-(4-(phenylimino)cyclohexa-2,5-dienylidene)benzenamine (CHD). A key feature of this process is a disproportionation reaction (Disp) where the radical cation (DPD•+) reacts to form the starting material (DPD) and the highly reactive quinone-diimine intermediate (CHD).

This electrochemically generated quinone-diimine acts as a Michael acceptor. It then undergoes a nucleophilic conjugate addition (Michael addition - Mich) with an arylsulfinic acid, which serves as the source of the sulfonyl group. This chemical step (C) leads to the formation of the final sulfonated diamine product. Voltammetric studies confirm that the oxidation of the 2-aminodiphenylamine (B160148) precursor produces a 1-N-phenyl-o-benzoquinone diamine intermediate, which subsequently reacts with the sulfinic acid nucleophile in a Michael-type addition.

Table 1: Key Intermediates in Electrochemical Synthesis

Precursor Intermediate Species Type Role in Mechanism
N,N'-diphenyl-1,4-phenylenediamine DPD•+ Radical Cation Formed in initial one-electron oxidation.
DPD•+ N-(4-(phenylimino)cyclohexa-2,5-dienylidene)benzenamine (CHD) Quinone-diimine Acts as Michael acceptor for the sulfinic acid.
2-aminodiphenylamine 1-N-phenyl-o-benzoquinone diamine Quinone-diimine Generated electrochemically to react with nucleophiles.

Nucleophilic addition is a central mechanistic step in several synthetic routes to this compound. As detailed in the electrochemical pathway, the most prominent example is the nucleophilic conjugate addition (Michael addition) of a sulfinic acid to an electrophilic quinone-diimine intermediate. In this reaction, the sulfinate anion acts as the nucleophile, attacking the electron-deficient β-position of the unsaturated quinone system. This attack breaks the π-bond, and subsequent protonation and tautomerization yield the stable aromatic diamine product.

Another potential, though less direct, pathway involves nucleophilic aromatic substitution (SNAr). In this hypothetical route, a benzene (B151609) ring pre-functionalized with an ethylsulfanyl group and leaving groups (like halogens) at the 1 and 4 positions could react with ammonia (B1221849) or other amine sources. The strong electron-withdrawing nature of the sulfonyl group would activate the ring, making it susceptible to attack by amine nucleophiles, thereby replacing the leaving groups to form the diamine structure.

Visible-light photoredox catalysis provides a mild and efficient pathway for the direct sulfonylation of anilines, which is highly relevant for the synthesis of this compound. rsc.orgrsc.org This method utilizes a photocatalyst, often an iridium complex, that becomes excited upon absorbing visible light. rsc.orgresearchgate.net

The proposed mechanism involves a single-electron transfer (SET) process. researchgate.netnih.gov Both oxidative and reductive quenching cycles for the photocatalyst are considered plausible. rsc.org In one pathway, the excited photocatalyst oxidizes the aniline (B41778) or diamine starting material to its corresponding radical cation. nih.govnih.gov Concurrently, the photocatalyst can also oxidize a stable sulfinate salt (the source of the ethylsulfanyl group) to generate a sulfonyl radical. rsc.orgnih.gov

The core bond-forming step is the coupling of the aniline radical cation with the sulfonyl radical. nih.govbeilstein-journals.org This radical-radical cross-coupling event, followed by deprotonation, yields the final aryl sulfone product. rsc.orgnih.gov This process is advantageous due to its use of stable sulfinate salts, mild reaction conditions, and broad functional group tolerance, allowing for the synthesis of complex sulfonated diamines. rsc.orgnih.gov

Table 2: Mechanistic Steps in Photoredox Sulfonylation

Step Description Key Species Involved
1. Photoexcitation The photocatalyst (e.g., Iridium complex) absorbs visible light to reach an excited state. Ir(III) → Ir(III)*

Role of Catalysis in Mechanistic Control

Catalysis is crucial for controlling the selectivity and efficiency of synthetic pathways leading to this compound. Both transition metals and acids can play pivotal roles in directing the reaction mechanism.

Transition metals like copper, palladium, and nickel are widely used to catalyze the formation of C–S and C–N bonds, which are the key linkages in the target molecule. researchgate.netnih.govbohrium.comacs.org

Copper-based catalysts are particularly effective for C–S bond formation. For example, a biomass-derived copper catalyst has been used for the remote C–H sulfonylation of anilines with sodium sulfinates. mdpi.com The proposed mechanism involves the formation of an anilido-copper complex, which then participates in a radical pathway to install the sulfonyl group at the para-position. mdpi.com Copper catalysts, such as copper(I) salts, are also used in the amination of aryl halides to produce phenylenediamines. researchgate.net

Palladium and nickel catalysts are staples in cross-coupling reactions. While direct application to the target molecule is specific, analogous reactions such as the coupling of aryl halides with thiols (or their equivalents) are well-established. nih.govbohrium.com The choice of ligand in these reactions is critical for controlling catalyst activity, stability, and selectivity. For instance, specific phosphine (B1218219) ligands can modulate the electronic and steric properties of the metal center, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

Acid catalysis can be employed to induce molecular rearrangements that lead to the formation of diamine precursors. A relevant industrial example is found in the DuPont route for the production of p-phenylenediamine (B122844) (PPD). wikipedia.org In this process, aniline is first converted to a diphenyltriazine intermediate. This intermediate then undergoes an acid-catalyzed rearrangement to form 4-aminoazobenzene (B166484). The subsequent hydrogenation of 4-aminoazobenzene yields the final p-phenylenediamine product. wikipedia.org While not a direct synthesis of the sulfonated target, this demonstrates how acid-catalyzed rearrangements can be a key step in constructing the core benzene-1,4-diamine scaffold from readily available precursors.

Kinetics and Thermodynamics of Formation

A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the kinetics and thermodynamics of the formation of this compound. While synthesis methods for related aromatic amines and sulfonamides are documented, specific research findings, including rate constants, reaction orders, activation energies, and thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation for this particular compound, are not publicly available.

General chemical principles suggest that the formation would involve electrophilic aromatic substitution or nucleophilic substitution reactions. The kinetics would be influenced by factors such as reactant concentrations, temperature, pressure, and the presence of a catalyst. The thermodynamics would be governed by the bond energies of the reactants and products. However, without dedicated experimental studies, any discussion would be purely speculative and fall outside the scope of this fact-based article.

Therefore, no data tables or detailed research findings on the kinetics and thermodynamics of formation for this compound can be presented at this time.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 2-(Ethanesulfonyl)benzene-1,4-diamine

Spectroscopic methodologies are fundamental to the characterization of this compound, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the ethyl group. The aromatic protons typically appear in the chemical shift range of δ 6.5-8.5 ppm. researchgate.net The two amine groups (-NH₂) would likely produce a broad singlet, while the ethyl group (-CH₂CH₃) will present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino groups and the electron-withdrawing ethanesulfonyl group. Two additional signals will correspond to the methylene and methyl carbons of the ethyl group.

Predicted NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-CH₃ (ethyl)Triplet-CH₃ (ethyl)~15
-CH₂ (ethyl)Quartet-CH₂ (ethyl)~55
-NH₂Broad SingletAromatic C-NH₂115-120
Aromatic C-HMultipletAromatic C-H120-130
Aromatic C-SO₂R~135
Aromatic C-NH₂~145

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be distinguished by several key absorption bands. The N-H stretching of the two primary amine groups is expected to appear as a pair of bands in the 3500-3300 cm⁻¹ region. The strong, electron-withdrawing sulfonyl group (SO₂) will exhibit characteristic asymmetric and symmetric stretching vibrations, typically found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Primary Amine (-NH₂) 3500 - 3300
C-H Stretch Aromatic 3100 - 3000
C-H Stretch Aliphatic (-CH₂, -CH₃) 3000 - 2850
C=C Stretch Aromatic Ring 1600 - 1450
S=O Asymmetric Stretch Sulfonyl (-SO₂-) 1350 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₂N₂O₂S, corresponding to a molecular weight of approximately 200.26 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 200.

The fragmentation of the molecular ion is influenced by the different functional groups. Common fragmentation pathways for aromatic sulfones can include the loss of the SO₂ group (a loss of 64 mass units). nih.gov Other likely fragmentations involve the cleavage of the ethyl group, leading to peaks corresponding to the loss of an ethyl radical ([M - 29]⁺) or ethene ([M - 28]⁺). The stable aromatic diamine core would also give rise to characteristic fragment ions. libretexts.org

Plausible Mass Spectrometry Fragments

Fragment Ion Proposed Loss from Molecular Ion (m/z 200) Predicted m/z
[C₈H₁₂N₂O₂S]⁺ - 200
[C₆H₇N₂O₂S]⁺ -C₂H₅ (Ethyl group) 171
[C₈H₁₂N₂]⁺ -SO₂ 136

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the π→π* transitions of the benzene (B151609) ring. nih.gov The presence of two electron-donating amino groups (auxochromes) and an electron-withdrawing sulfonyl group (a chromophore) on the aromatic ring significantly influences these transitions. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The spectrum is therefore expected to show strong absorption bands in the UV region, providing insight into the conjugated π-electron system of the molecule. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. weizmann.ac.il Although specific crystal structure data for this compound is not widely published, the technique would provide invaluable information. mdpi.com

An X-ray diffraction analysis would yield exact atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. researchgate.net This would confirm the connectivity established by NMR and reveal the molecule's preferred conformation in the crystal lattice. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds between the amine hydrogens of one molecule and the sulfonyl oxygens of a neighboring molecule. researchgate.net This detailed structural information is crucial for understanding the material's physical properties and for computational modeling studies. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its electronic distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For 2-(Ethanesulfonyl)benzene-1,4-diamine, one would expect the lone pairs of the nitrogen atoms in the diamine groups and the π-system of the benzene (B151609) ring to contribute significantly to the HOMO. The LUMO would likely be distributed over the benzene ring and the electron-withdrawing ethanesulfonyl group. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -5.50
LUMO Energy -1.20
HOMO-LUMO Gap 4.30

Note: These are example values and not based on actual calculations for this compound.

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into its polarity and electrostatic potential. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the sulfur atom and the carbon atoms attached to electronegative groups would likely have positive partial charges.

Electrophilicity indices help to quantify the ability of a molecule to accept electrons. These parameters are useful for predicting the sites of nucleophilic attack. The sulfonyl group would be a primary site for such an attack.

Table 2: Hypothetical Mulliken Charges and Electrophilicity Index

Atom/Parameter Value
N1 (Amine) -0.45
N4 (Amine) -0.42
S (Sulfonyl) +0.85
O (Sulfonyl) -0.60
Electrophilicity Index (ω) 1.85 eV

Note: These are example values and not based on actual calculations for this compound.

Computational methods can be used to predict the thermodynamic and kinetic stability of a molecule. Thermodynamic stability is related to the molecule's total energy, while kinetic stability is associated with the energy barriers for its potential reactions. Calculations of parameters such as the heat of formation and Gibbs free energy can provide a quantitative measure of thermodynamic stability.

Reaction Mechanism Predictions and Validation through Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the energy profiles of reaction pathways.

For a reaction involving this compound, such as an electrophilic aromatic substitution or a reaction at one of the amine groups, computational methods can be used to locate the transition state structure. The energy of this transition state determines the activation energy of the reaction, which is a crucial factor in its rate. An energy profile can be constructed by plotting the energy of the system as it progresses from reactants to products through the transition state.

By simulating the entire reaction pathway, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical transformation. This can help in optimizing reaction conditions and in designing more efficient synthetic routes. For this compound, this could involve modeling its synthesis or its subsequent reactions to form more complex molecules.

Structure-Property Relationship (SPR) Studies

Theoretical Investigation of the Role of Sulfonyl and Amine Moieties

The electronic character of "this compound" is dictated by the interplay between the electron-withdrawing ethanesulfonyl group (-SO₂CH₂CH₃) and the electron-donating amine groups (-NH₂). The sulfonyl group, due to the high electronegativity of the oxygen atoms, exerts a strong inductive and resonance electron-withdrawing effect on the benzene ring. This generally leads to a lower energy of the pi molecular orbitals. Conversely, the amine groups are classical electron-donating groups, feeding electron density into the aromatic system through resonance, which raises the energy of the pi highest occupied molecular orbital (HOMO).

This push-pull electronic arrangement significantly influences the molecule's reactivity and properties. The presence of both electron-donating and electron-withdrawing groups on the same benzene ring leads to a modulation of the electronic distribution. Computational studies on similar substituted benzenes have shown that this arrangement can result in a significant intramolecular charge transfer character.

Density Functional Theory (DFT) analyses of related molecules, such as 4,4'-sulfonyldianiline (dapsone), reveal that the sulfonyl group induces a more flexible structure in the phenyl rings compared to the parent diphenylsulfone molecule. researchgate.net In 2-phenyl sulfanyl (B85325) aniline (B41778), it has been observed that the charge density in the HOMO is localized over the phenyl ring, while the LUMO is spread over the sulfur atom and the carbon atoms of both the phenyl and aniline rings. tandfonline.com The presence of an electron-donating amino group contributes to a higher HOMO energy level, while an electron-withdrawing sulfonyl group lowers the LUMO energy. tandfonline.com This push-pull effect is also anticipated in "this compound," influencing its electronic transport properties.

The positioning of the functional groups is also critical. Studies on regioisomeric fluorophores with amino and ester groups on a benzene ring have demonstrated that the relative positions of electron-donating and electron-withdrawing groups can modulate emission wavelengths over a wide range. rsc.org In "this compound," the para-positioning of the two amine groups and the ortho-positioning of the ethanesulfonyl group relative to one of the amines create a specific electronic landscape that dictates its chemical behavior.

Below is a data table summarizing the expected electronic effects of the functional moieties based on computational studies of analogous compounds.

Functional GroupPositionElectronic EffectInfluence on Molecular Orbitals
Ethanesulfonyl2Electron-withdrawingLowers LUMO energy
Amine1Electron-donatingRaises HOMO energy
Amine4Electron-donatingRaises HOMO energy

Ligand Coordination Modes and Their Computational Assessment

The presence of multiple donor atoms—two nitrogen atoms from the amine groups and two oxygen atoms from the sulfonyl group—makes "this compound" a potentially versatile ligand in coordination chemistry. Computational assessments of related sulfonated and aminated ligands provide a framework for predicting its coordination behavior.

The amine groups can act as monodentate or bidentate ligands, coordinating to metal centers through the nitrogen lone pairs. The spatial arrangement of the two amine groups in a para disposition on the benzene ring suggests that they are unlikely to chelate the same metal ion. Instead, they may act as bridging ligands, connecting two different metal centers to form coordination polymers.

The sulfonyl group's oxygen atoms also possess lone pairs and can participate in coordination. Theoretical and crystallographic studies have shown that sulfonyl groups can coordinate to metal centers, acting as O-donors. waikato.ac.nz In some cases, the sulfonyl moiety can act as part of a pincer-type ligand. The coordination can be influenced by steric factors, which may favor one coordination mode over another. waikato.ac.nz

Computational studies on sulfonated monoazo dyes have revealed that the coordination geometries of metal ions can vary, leading to diverse structures from double-strand chains to 3-D pillared-layer frameworks. nih.govrsc.org The coordination is often dominated by the ligand's inherent coordination modes. In the case of "this compound," a combination of N- and O-donors could lead to complex coordination networks.

DFT studies on metal complexes with sulfaclozine, a sulfonamide derivative, indicated that coordination can occur through a sulfonyl oxygen atom and a pyrazine (B50134) nitrogen atom, forming a stable hexagonal coordination ring. nih.gov This suggests that "this compound" could potentially coordinate through one of its amine nitrogens and a sulfonyl oxygen, although the formation of a stable chelate ring would depend on the flexibility of the ethanesulfonyl group.

The table below outlines the potential coordination sites and modes for "this compound" as a ligand, based on computational studies of analogous structures.

Donor Atom(s)Potential Coordination ModeResulting Structure
N (amine)MonodentateSimple metal complex
N, N' (amines)BridgingCoordination polymer
O (sulfonyl)MonodentateSimple metal complex
N (amine), O (sulfonyl)Bidentate (chelating or bridging)Chelate complex or coordination polymer

Coordination Chemistry of 2 Ethanesulfonyl Benzene 1,4 Diamine and Analogues

Ligand Design Principles and Coordination Modes

The design of ligands is crucial for developing metal complexes with desired properties. In 2-(Ethanesulfonyl)benzene-1,4-diamine, the interplay between the amine donors and the sulfonyl substituent is a key consideration.

The 1,4-diamine arrangement on the benzene (B151609) ring allows the ligand to potentially act as a bridging ligand, but more commonly, related aromatic diamines coordinate to a metal center in a monodentate fashion or, if sterically allowed, through bidentate chelation involving one amine and another donor group. However, the ortho or meta positioning of amines is more typical for forming stable five- or six-membered chelate rings with a single metal ion. For instance, ethylenediamine, a simple aliphatic diamine, is a classic example of a bidentate chelating ligand that forms a stable five-membered ring with metal ions. purdue.edulibretexts.orgwikipedia.org

Bidentate ligands, often called chelating ligands, bind to a metal atom through two donor atoms. purdue.edulibretexts.org This "chelate effect" results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. libretexts.org The two nitrogen atoms of the diamine moiety in this compound possess lone pairs of electrons that can be donated to a metal center, making them effective Lewis bases. purdue.edu While the 1,4-substitution pattern in this specific molecule is not ideal for chelating a single metal ion, analogous ligands with ortho-diamine functionalities are well-established bidentate chelators in coordination chemistry. mdpi.com

The ethansulfonyl (-SO₂Et) group is a significant feature of the ligand, primarily exerting its influence through electronic and steric effects.

Steric Effects : The sulfonyl group introduces steric bulk around one of the amine groups. This can influence the coordination geometry of the metal complex, potentially favoring specific isomers or preventing the coordination of larger ligands at adjacent sites.

Secondary Interactions : The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. rsc.org This can lead to the formation of intra- or intermolecular hydrogen bonds, which can influence the crystal packing of the complexes and stabilize certain conformations. While direct coordination of the sulfonyl oxygen to a hard metal center is possible, it is less common than coordination via the primary amine donors.

Formation of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods for forming complexes with aromatic amine ligands.

Complexes of transition metals such as platinum, palladium, and ruthenium with amine ligands are of significant interest. The synthesis typically involves the reaction of a metal precursor with the ligand in a suitable solvent. researchgate.netynu.edu.cn A common method is the displacement of labile ligands, such as halides or solvent molecules, from the metal's coordination sphere by the stronger amine donors. ias.ac.in

For example, a platinum(II) complex could be synthesized by reacting K₂[PtCl₄] with this compound. Similarly, palladium(II) complexes can be prepared from precursors like [PdCl₂(MeCN)₂] or Na₂[PdCl₄]. researchgate.netresearchgate.net Ruthenium complexes, known for their diverse geometries and electronic properties, can be synthesized from various starting materials like RuCl₃·xH₂O or organometallic precursors. mdpi.com

A general synthetic scheme can be represented as: [MLₓ] + n(H₂N-Ar-SO₂Et-NH₂) → [M(H₂N-Ar-SO₂Et-NH₂)ₙ] + xL (where M = Pt, Pd, Ru; L = labile ligand like Cl⁻, H₂O, MeCN; Ar = benzene)

The stoichiometry of the reaction (metal-to-ligand ratio) would be a critical parameter to control the final product, influencing whether the ligand acts in a monodentate or bridging fashion.

The formation and structure of metal complexes with this compound can be confirmed using a variety of spectroscopic techniques. ijcce.ac.irresearchgate.net Each method provides specific information about the coordination environment of the metal ion. tennessee.edu

Infrared (IR) Spectroscopy : Coordination of the amine groups to a metal center leads to a shift in the N-H stretching and bending vibrations. Typically, the N-H stretching frequencies (ν(N-H)) decrease upon coordination due to the weakening of the N-H bond. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Upon complexation, the chemical shifts of the protons and carbons near the coordination site (especially the amine and aromatic protons) are expected to change significantly due to the influence of the metal center.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the metal-ligand bonding. Coordination of the diamine ligand can result in the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, in addition to the d-d transitions of the metal ion. researchgate.net

Table 1: Expected Spectroscopic Changes upon Coordination

Spectroscopic TechniqueObserved ParameterExpected Change upon Complexation
Infrared (IR)N-H Stretching FrequencyShift to lower wavenumber (e.g., from ~3400-3200 cm⁻¹ to lower values)
Metal-Nitrogen (M-N) StretchAppearance of new bands in the far-IR region (typically 600-400 cm⁻¹)
¹H NMRAmine (-NH₂) Proton SignalsBroadening and downfield or upfield shift
Aromatic Proton SignalsShift in chemical shifts due to altered electron density
UV-VisibleAbsorption BandsAppearance of new d-d transition and/or charge transfer (LMCT/MLCT) bands

Advanced Studies in Coordination Chemistry

While the fundamental coordination chemistry of this compound can be predicted based on its functional groups, advanced studies would be necessary to fully explore its potential. Future research could delve into several areas:

Electrochemical Studies : Techniques like cyclic voltammetry could be used to investigate the redox properties of the metal complexes. The electron-withdrawing sulfonyl group could significantly impact the oxidation potential of the metal center.

Catalytic Applications : Many transition metal complexes, particularly those of palladium and ruthenium, are active catalysts for a variety of organic transformations. researchgate.net The unique electronic and steric properties imparted by this ligand could lead to novel catalytic activities.

Luminescence Properties : Ruthenium and platinum complexes are known for their interesting photophysical properties. Investigating the luminescence of complexes with this compound could reveal potential applications in sensing or as emitting materials in OLEDs.

Further exploration in these areas would provide a more complete understanding of the coordination chemistry of this specific ligand and its potential for creating functional materials.

Electronic Structure and Bonding in Metal-Diamine Complexes

The coordination of benzene-1,4-diamine (also known as p-phenylenediamine) and its analogues to a metal center typically occurs through the nitrogen atoms of the two amino groups. In the case of this compound, it is expected to act as a bidentate chelating ligand, forming a stable complex with the metal ion.

The electronic properties of the ligand are paramount in determining the nature of the metal-ligand bond. The two amine groups on the benzene ring provide the lone pairs of electrons for the formation of coordinate covalent bonds with a metal center. The presence of the ethanesulfonyl (-SO₂Et) group at the 2-position, ortho to one amine group and meta to the other, exerts a powerful electron-withdrawing effect through both induction and resonance. This effect decreases the electron density on the aromatic ring and, consequently, reduces the basicity and electron-donating ability of the nitrogen atoms.

This reduction in donor strength is expected to have several key impacts on the electronic structure and bonding within the metal complex:

Metal-Ligand Bond Strength: The coordinate bonds formed between the metal and the nitrogen atoms of this compound are predicted to be weaker than those formed with unsubstituted benzene-1,4-diamine or diamines with electron-donating substituents. This is a direct consequence of the reduced nucleophilicity of the nitrogen donors.

Bond Lengths: Weaker bonds typically correlate with longer metal-nitrogen (M-N) bond lengths. It is anticipated that the M-N bonds in complexes of this compound would be elongated compared to analogous complexes of more electron-rich diamines. For instance, structural studies of various o-phenylenediamine (B120857) (OPD) complexes have provided insight into typical M-N bond lengths, which can serve as a baseline for comparison. nih.govresearchgate.net

Redox Properties: Phenylenediamine ligands are known to be "non-innocent" or "redox-active," meaning they can exist in multiple stable oxidation states (diamide, semiquinone, and diimine). researchgate.netrsc.org This allows the ligand to act as an electron reservoir, participating directly in the redox chemistry of the complex. researchgate.netrsc.org The strongly electron-withdrawing sulfonyl group will make the diamine ligand more difficult to oxidize. This would shift the redox potentials of the complex, potentially stabilizing the metal center in a lower oxidation state while the ligand remains in its diamine form.

The table below illustrates typical metal-ligand bond lengths in a related diamine complex, providing a reference for the anticipated structural characteristics of complexes with this compound.

ComplexMetal IonM-N Bond Length (Å)M-O Bond Length (Å)Coordination Geometry
[Ni(OPD)₂(H₂O)₂]²⁺ researchgate.netNi(II)2.078 - 2.0922.138Distorted Octahedral

OPD = o-phenylenediamine

The electronic environment created by the sulfonyl group can also influence the d-orbital splitting of the central metal ion. According to crystal field theory and ligand field theory, the energy of the metal's d-orbitals is affected by the electrostatic field of the surrounding ligands. uci.edulibretexts.org A weaker ligand field, resulting from the reduced donor capacity of the sulfonyl-substituted diamine, would lead to a smaller d-orbital splitting energy (Δ). This has direct consequences for the magnetic properties and electronic spectra of the complex.

Ligand Exchange and Reactivity Studies of Coordinated Diamines

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. The rates of these reactions span many orders of magnitude and are governed by the properties of the metal center, the leaving ligand, and the entering ligand. libretexts.org Complexes are broadly classified as either labile (fast exchange) or inert (slow exchange). semanticscholar.org

The rate of ligand exchange for a coordinated diamine like this compound is expected to be significantly influenced by the electronic effects of the sulfonyl substituent. The anticipated weakening of the M-N bonds should lead to a lower activation energy for ligand dissociation. Consequently, metal complexes of this compound are predicted to be more labile than their counterparts with unsubstituted or electron-rich diamine ligands.

Ligand substitution reactions can proceed through different mechanisms, primarily associative (where the incoming ligand binds first to form an intermediate of higher coordination number) or dissociative (where the leaving ligand departs first to form an intermediate of lower coordination number). inorgchemres.org For many octahedral complexes, a dissociative pathway is common. In this case, the rate-determining step is the cleavage of the M-N bond, and a weaker bond would directly translate to a faster reaction rate.

The table below shows the vast range of characteristic rates for water ligand exchange, which illustrates the profound effect the metal ion has on lability. The lability of a complex with this compound would be determined by a combination of the metal ion's intrinsic properties and the ligand's weakened donor strength.

Metal Iond-electron configurationCharacteristic Rate Constant (s⁻¹) for H₂O ExchangeKinetic Class
Cr³⁺10⁻⁶Inert
Ni²⁺d⁸10⁴Intermediate
Cu²⁺d⁹10⁹Labile
Pt²⁺ (sq. pl.)d⁸10⁻⁴Inert

Data represents typical values and illustrates the range of lability. libretexts.orgchemrxiv.org

The reactivity of the coordinated diamine itself is another important aspect. As mentioned, phenylenediamines can be redox-active. In a complex, the ligand can mediate electron transfer processes, enabling reactivity that might not be accessible to the metal center alone. researchgate.netrsc.org For example, a coordinated phenylenediamine ligand can be oxidized, transferring electrons to the metal or to a substrate, thereby facilitating a catalytic reaction.

The ethanesulfonyl group, by making the ligand more electron-poor, would alter this reactivity. The ligand would be more resistant to oxidation, meaning that ligand-centered oxidative reactions would require a stronger oxidant or a more easily reduced metal center. Conversely, the electron-deficient nature of the coordinated ligand could make it more susceptible to nucleophilic attack, opening up pathways for ligand modification that are not present in electron-rich analogues. This dual nature of influencing both metal-centered (ligand exchange) and ligand-centered (redox) reactivity makes complexes of this compound compelling targets for further study.

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The presence of two nucleophilic amine groups allows 2-(Ethanesulfonyl)benzene-1,4-diamine to serve as a versatile building block in organic synthesis. These functional groups can undergo a variety of reactions to construct more complex molecular architectures.

The synthesis of fused heterocyclic systems such as quinoxalines and benzimidazoles fundamentally relies on the use of ortho-diamines (1,2-diamines). The spatial arrangement of the two adjacent amino groups in a 1,2-diamine is crucial for the cyclocondensation reactions required to form these bicyclic structures.

Quinoxalines: Quinoxaline (B1680401) derivatives are typically synthesized through the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound, such as benzil. nih.govsid.ir This reaction proceeds efficiently under various catalytic conditions to yield the corresponding quinoxaline. sid.ir

Reactant A (Diamine)Reactant B (Dicarbonyl)Catalyst/ConditionsProductYield (%)
Benzene-1,2-diamineBenzil(NH4)6Mo7O24·4H2O, EtOH/H2O, rt2,3-Diphenylquinoxaline95
4-Chlorobenzene-1,2-diamineBenzil(NH4)6Mo7O24·4H2O, EtOH/H2O, rt6-Chloro-2,3-diphenylquinoxaline94
4-Methylbenzene-1,2-diamineBenzil(NH4)6Mo7O24·4H2O, EtOH/H2O, rt6-Methyl-2,3-diphenylquinoxaline96

Data sourced from research on efficient quinoxaline synthesis. sid.ir

Benzimidazoles: The construction of the benzimidazole (B57391) scaffold is most commonly achieved by the condensation of an ortho-phenylenediamine with either a carboxylic acid or an aldehyde. nih.govresearchgate.net The reaction with aldehydes, in particular, can be promoted by various catalysts to produce a wide array of 2-substituted benzimidazoles. nih.govorganic-chemistry.org

Reactant A (Diamine)Reactant B (Aldehyde)Catalyst/ConditionsProductYield (%)
o-Phenylenediamine (B120857)BenzaldehydeI2, DMSO, 100°C2-Phenyl-1H-benzo[d]imidazole90
o-Phenylenediamine4-MethylbenzaldehydeI2, DMSO, 100°C2-(p-Tolyl)-1H-benzo[d]imidazole85
o-Phenylenediamine4-ChlorobenzaldehydeI2, DMSO, 100°C2-(4-Chlorophenyl)-1H-benzo[d]imidazole92

Data from a study on iodine-catalyzed synthesis of benzimidazoles.

Imidazoles: Imidazole synthesis can be accomplished through various methods, including the reaction of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate. organic-chemistry.org

While this compound is a member of the phenylenediamine family, its 1,4-diamine (para) structure, as opposed to a 1,2-diamine (ortho) structure, makes it chemically unsuitable for the direct, one-step cyclocondensation reactions that form the fused ring systems of quinoxalines and benzimidazoles. Its amine groups are positioned on opposite sides of the benzene (B151609) ring, precluding the intramolecular cyclization necessary for forming these specific heterocycles.

The bifunctional nature of this compound, with two reactive sites, allows it to serve as a scaffold for building larger, more complex molecules. The two amine groups can be functionalized independently or simultaneously, providing a platform for constructing novel molecular frameworks. The presence of the electron-withdrawing ethanesulfonyl group modifies the reactivity of the aromatic ring and the basicity of the amine groups, potentially influencing the regioselectivity and outcome of subsequent transformations. This makes it a valuable substrate for exploring new synthetic methodologies and creating libraries of compounds for various research applications.

Ligand Development in Catalysis

In the field of catalysis, diamines are critical components in the design of ligands that coordinate to metal centers, influencing the catalyst's activity, stability, and selectivity.

Chiral vicinal diamines (1,2-diamines) are of paramount importance in asymmetric synthesis, where they serve as the backbone for a vast number of chiral ligands and organocatalysts. rsc.orgsigmaaldrich.com These C2-symmetric or unsymmetrical diamines, when complexed with transition metals (e.g., rhodium, ruthenium, copper), create a chiral environment around the metal center. This chiral pocket enables the catalyst to distinguish between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. rsc.orgchemrxiv.org The development of catalysts based on chiral diamines has been instrumental in the asymmetric synthesis of 1,2-diamines, amino alcohols, and other valuable chiral molecules. nih.gov As this compound is an achiral molecule, it is not suitable for direct application in the design of chiral ligands for enantioselective catalysis.

The electronic and steric properties of a ligand are crucial for modulating the performance of a metal catalyst. By modifying the diamine scaffold, researchers can fine-tune the catalyst's behavior. For instance, introducing electron-donating or electron-withdrawing groups onto the diamine backbone can alter the electron density at the metal center, thereby affecting its reactivity and catalytic cycle. The ethanesulfonyl group in this compound acts as a strong electron-withdrawing group. If this compound were to be incorporated into a larger ligand structure, this group could significantly influence the electronic properties of the resulting metal complex. Such modifications can lead to enhanced catalytic activity, improved stability, or altered selectivity (chemo-, regio-, or diastereoselectivity) in various catalytic transformations. chemrxiv.org

Exploration in Advanced Materials Science

Aromatic diamines are fundamental building blocks in materials science, particularly in the synthesis of high-performance polymers. For example, para-phenylenediamine is a key monomer in the production of aramid fibers, which are known for their exceptional strength and thermal stability. The rigid structure of the benzene ring and the ability of the amine groups to form strong amide linkages contribute to the desirable properties of these materials.

The unique structure of this compound, with its rigid aromatic core, two reactive amine functional groups, and a polar sulfonyl moiety, suggests its potential as a specialty monomer. Its incorporation into polymer chains could introduce specific properties, such as altered solubility, increased thermal stability, different dielectric properties, or improved adhesion to substrates. These characteristics could be advantageous in the development of advanced materials for electronics, aerospace, or specialized coatings. Further research is required to explore the synthesis of polymers from this compound and to characterize the properties of these novel materials.

Integration into Polymer Architectures (e.g., Sulfonated Polyimides)

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides, known for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of sulfonyl groups, as in this compound, can impart specific functionalities, particularly proton conductivity, making the resulting polymers suitable for electrochemical applications like proton exchange membranes (PEMs) in fuel cells. mdpi.comtaylorfrancis.comacs.orgacs.org

The synthesis of sulfonated polyimides (SPIs) typically involves the polycondensation of a dianhydride with a sulfonated diamine. mrs-j.orgsid.ir In this context, this compound could serve as the sulfonated diamine monomer. The presence of the ethanesulfonyl group is expected to enhance the proton conductivity of the resulting polyimide membrane. taylorfrancis.comacs.org The degree of sulfonation, and thus the ion exchange capacity (IEC) and proton conductivity, can be controlled by copolymerizing the sulfonated diamine with a non-sulfonated diamine. mrs-j.orgsid.ir

The properties of such polyimides are heavily influenced by the structure of the diamine. For instance, flexible diamine structures can lead to better water stability in the resulting polyimide membranes compared to more rigid structures. taylorfrancis.comacs.org The basicity of the diamine is also a critical factor, with higher basicity contributing to the stability of the imide rings in the polymer backbone. acs.org

Table 1: Comparison of Properties of Sulfonated Polyimides from Various Diamines

Diamine Monomer Resulting Polyimide Ion Exchange Capacity (IEC) (meq/g) Proton Conductivity (S/cm) at high RH Water Stability
2,2′-Benzidinedisulfonic acid (BDSA) NTDA-BDSA Variable High Moderate
4,4′-Diaminodiphenyl ether-2,2′-disulfonic acid (ODADS) NTDA-ODADS Variable High Good
9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS) NTDA-BAPFDS Variable Similar to Nafion 117 Good

| This compound (Predicted) | Hypothetical Polyimide | Dependent on copolymer ratio | Potentially High | Predicted to be Good |

This table presents data from existing research on various sulfonated diamines to illustrate the expected performance of polyimides derived from this compound.

Potential for Electrochemical Materials (e.g., Conductance Studies of Related Diamines)

The electrochemical behavior of benzene-1,4-diamine (p-phenylenediamine) and its derivatives has been a subject of interest for understanding their redox properties and for the synthesis of novel electroactive materials. Substituted phenylenediamines can undergo electrochemical oxidation to form radical cations and diimines, which can then participate in further reactions.

For instance, the electrochemical oxidation of N,N'-diphenyl-1,4-phenylenediamine in the presence of arylsulfinic acids leads to the formation of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives. This suggests that the benzene-1,4-diamine core is susceptible to functionalization via electrochemical methods. Similarly, the anodic oxidation of 2-aminodiphenylamine (B160148) in the presence of sulfinic acids yields 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives through a Michael addition mechanism. rsc.org

Table 2: Electrochemical Data for Related Phenylenediamine Derivatives

Compound Oxidation Mechanism Key Intermediates Application of Derivatives
N,N'-Diphenyl-1,4-phenylenediamine Two one-electron oxidations Radical cation, Diimine Synthesis of sulfonyl-substituted diamines
2-Aminodiphenylamine Anodic oxidation 1-N-phenyl-o-benzoquinone diamine Regioselective synthesis of sulfonyl-substituted diamines

| This compound (Predicted) | Expected to be similar | Radical cation, Diimine | Potential for conductive polymers, modified electrodes |

This table is based on electrochemical studies of related diamines to infer the potential electrochemical behavior and applications of this compound.

Development of Functional Materials Based on Diamine Frameworks

Aromatic diamines are versatile building blocks for a variety of functional materials beyond linear polymers. Their ability to form coordinate bonds with metal ions or to act as linkers in porous frameworks has led to the development of advanced materials with applications in gas storage, separation, and catalysis.

Porous aromatic frameworks (PAFs) are another class of materials where diamines can be used as building blocks. acs.org These materials are known for their high surface areas, porosity, and stability. The functional groups on the aromatic diamine linkers can be tailored to create materials with specific properties, such as catalytic activity or selective adsorption.

The structure of this compound, with its two amino groups for framework construction and a sulfonyl group for further functionalization or to impart polarity, makes it a candidate for creating novel functional frameworks. These materials could find applications in areas such as heterogeneous catalysis, selective gas separation, or as supports for metal nanoparticles.

Table 3: Examples of Functional Materials Incorporating Diamine Linkers

Material Class Diamine Role Key Properties Potential Applications
Metal-Organic Frameworks (MOFs) Functionalization of linkers High CO2 adsorption capacity, improved stability Carbon capture, gas separation
Porous Aromatic Frameworks (PAFs) Building block/linker High surface area, tunable porosity, stability Gas storage, catalysis, ion extraction

This table highlights the diverse roles of diamines in the construction of functional materials, suggesting potential avenues for the application of this compound.

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